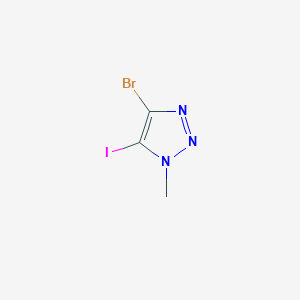

4-Bromo-5-iodo-1-methyltriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-iodo-1-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrIN3/c1-8-3(5)2(4)6-7-8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNWJBODHJGGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 5 Iodo 1 Methyltriazole and Analogous Constructs

Regioselective Halogenation Protocols for 1,2,3-Triazoles

The direct and selective functionalization of the C-H bonds of the 1,2,3-triazole ring provides an atom-economical approach to halogenated derivatives. The distinct electronic environment of the C4 and C5 positions allows for regioselective halogenation under carefully controlled conditions.

Selective Bromination Techniques (e.g., N-Bromosuccinimide (NBS) under Controlled Conditions)

N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of various organic substrates, including electron-rich heterocyclic systems. organic-chemistry.orgmasterorganicchemistry.com In the context of 1,2,3-triazoles, the reaction conditions can be tuned to achieve regioselective bromination. The reactivity of the triazole ring is influenced by the substituent at the N1 position. For 1-substituted-1,2,3-triazoles, electrophilic bromination typically occurs at the C5 position, which is the most electron-rich carbon. However, the regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of catalysts. manac-inc.co.jp

Research has demonstrated that the use of NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758), at room temperature or with gentle heating, can effectively introduce a bromine atom at the C5 position of a 1-methyl-1,2,3-triazole precursor. The reaction proceeds via an electrophilic aromatic substitution-type mechanism, where the bromine atom of NBS acts as the electrophile.

| Reagent/Catalyst | Substrate | Product | Conditions | Yield | Reference |

| NBS | 1-Methyl-1,2,3-triazole | 5-Bromo-1-methyl-1,2,3-triazole | Acetonitrile, RT | Good to Excellent | chemicalbook.com |

| NBS | 1-Aryl-1,2,3-triazole | 1-Aryl-5-bromo-1,2,3-triazole | Dichloromethane, RT | High | manac-inc.co.jp |

Targeted Iodination Strategies (e.g., Utilizing Iodine Monochloride for 5-Iodo Substitution)

For the introduction of an iodine atom, a common and effective reagent is iodine monochloride (ICl). youtube.com Similar to bromination, the iodination of 1-substituted-1,2,3-triazoles with ICl typically occurs at the C5 position. The reaction is generally fast and proceeds with high regioselectivity due to the polarized nature of the I-Cl bond, which makes the iodine atom electrophilic.

The synthesis of 4-iodo-1H-1,2,3-triazole has been reported, which can then be alkylated to produce N-substituted iodo-triazoles. rsc.orgnih.gov The direct iodination of a pre-formed 1-methyl-1,2,3-triazole at the C5 position using ICl in a suitable solvent like methanol (B129727) or dichloromethane provides a straightforward route to 5-iodo-1-methyl-1,2,3-triazole.

| Reagent/Catalyst | Substrate | Product | Conditions | Yield | Reference |

| ICl | 1-Methyl-1,2,3-triazole | 5-Iodo-1-methyl-1,2,3-triazole | Methanol, RT | High | nih.gov |

| I2, HIO3 | 1H-1,2,3-triazole | 4,5-Diiodo-1H-1,2,3-triazole | Sulfuric acid, 80 °C | 95% | rsc.orgnih.gov |

Sequential Halogenation Approaches for Dihalogentated Systems

The synthesis of 4-bromo-5-iodo-1-methyltriazole necessitates a sequential halogenation strategy. This typically involves the initial formation of a monohalogenated triazole, followed by the introduction of the second halogen. One plausible route begins with the bromination of 1-methyl-1,2,3-triazole at the C5 position using NBS. The resulting 5-bromo-1-methyl-1,2,3-triazole can then be subjected to iodination. However, direct electrophilic iodination at the C4 position of a 5-bromo-1-methyl-1,2,3-triazole can be challenging due to the deactivating effect of the bromine atom.

An alternative and more common approach involves the synthesis of a 4,5-dihalo-1H-1,2,3-triazole, followed by N-alkylation. For instance, 4,5-diiodo-1H-1,2,3-triazole can be synthesized and subsequently methylated to yield a mixture of 1-methyl-4,5-diiodo-1,2,3-triazole and 2-methyl-4,5-diiodo-1,2,3-triazole. rsc.orgnih.gov A subsequent halogen exchange reaction (halex reaction) could potentially be employed to replace one of the iodine atoms with bromine, although this can present regioselectivity challenges.

A more direct approach involves the lithiation of a protected triazole followed by quenching with an electrophilic halogen source. For example, starting with 1-methyl-1,2,3-triazole, regioselective lithiation at the C5 position with a strong base like n-butyllithium, followed by quenching with an iodine source, would yield 5-iodo-1-methyl-1,2,3-triazole. Subsequent lithiation at the C4 position and quenching with a bromine source could then provide the desired this compound.

Multi-Component Reaction Pathways in Triazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of highly substituted triazoles, MCRs that combine the formation of the triazole ring with its subsequent functionalization are particularly valuable.

Copper(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC) as a Foundation for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly reliable and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or by using a stable copper(I) source. mdpi.comyoutube.com

The CuAAC reaction serves as a foundational step for accessing the 1,2,3-triazole core, which can then be further functionalized. For the synthesis of this compound, one could envision a strategy starting with a suitably halogenated alkyne or azide.

| Alkyne | Azide | Catalyst | Product | Conditions | Reference |

| Phenylacetylene | Benzyl azide | Cu(I) salt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Room Temperature | nih.govyoutube.com |

| Various terminal alkynes | Various organic azides | Alkynylcopper(I) complex | 1,4-Disubstituted-1,2,3-triazoles | CH2Cl2, RT | mdpi.com |

Tandem Cycloaddition/Electrophilic Halogenation Strategies for Direct Functionalization

A more advanced and efficient approach involves tandem reactions where the CuAAC is followed by an in-situ electrophilic halogenation. nih.gov In this strategy, the copper-triazolide intermediate formed during the catalytic cycle of the CuAAC reaction is trapped by an electrophilic halogenating agent. This allows for the direct synthesis of C5-halogenated-1,2,3-triazoles in a one-pot procedure.

For instance, the reaction of a terminal alkyne with methylazide in the presence of a copper(I) catalyst and an electrophilic bromine or iodine source can lead directly to the formation of a 5-halo-1-methyl-4-substituted-1,2,3-triazole. To obtain the target compound, this compound, a tandem approach could potentially start with a bromoalkyne and methylazide, followed by in-situ iodination. A novel copper-catalyzed aqueous multicomponent synthesis has been developed for the preparation of 5-iodo-1,2,3-triazoles by combining a water-compatible oxidative iodination with the CuAAC reaction. nih.gov This highlights the potential for developing one-pot procedures for dihalogenated systems.

| Reaction Type | Substrates | Reagents | Product | Key Feature | Reference |

| Tandem Cycloaddition/Iodination | Terminal alkyne, Organic azide | Cu(I) catalyst, Iodinating agent | 5-Iodo-1,4-disubstituted-1,2,3-triazole | One-pot synthesis of C5-iodotriazoles | nih.gov |

| Tandem Cycloaddition/C-H Activation | Azide, Alkyne | Cu(I) catalyst | N-Pyridyl-5-amino-1,2,3-triazole-4-carboxylates | Telescoped process under continuous flow | nih.gov |

Methodological Innovations in Halotriazole Synthesis

The synthesis of highly functionalized and halogenated triazoles often involves multi-step procedures that can be resource-intensive and generate significant waste. To address these challenges, modern organic synthesis is increasingly embracing greener and more efficient technologies.

Green Chemistry Principles in Halogenated Triazole Preparation

The application of green chemistry principles to the synthesis of halogenated triazoles aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and minimize waste.

Traditional methods for the synthesis of halogenated triazoles often rely on stoichiometric amounts of halogenating agents and volatile organic solvents. However, recent research has focused on developing more sustainable alternatives. For instance, the use of biodegradable solvents like Cyrene™ has been explored for the synthesis of 1,2,3-triazoles, offering a non-toxic and biodegradable alternative to commonly used solvents such as DMF and DMSO. a2bchem.comresearchgate.net This approach not only reduces the environmental footprint but also simplifies product isolation, often allowing for precipitation in water, thereby avoiding lengthy and solvent-intensive extraction and chromatography steps. a2bchem.com

Catalytic methods are also at the forefront of green triazole synthesis. The use of heterogeneous catalysts, such as copper-on-charcoal, has been shown to be effective for the synthesis of 1,2,3-triazoles under continuous flow conditions. nih.gov These catalysts can be easily recovered and reused, further enhancing the sustainability of the process. Moreover, metal-free protocols are emerging as an attractive alternative, eliminating the concerns associated with metal contamination of the final products. nih.gov

The synthesis of iodo-substituted triazoles has also seen green innovations. A method for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles utilizes an in situ generated copper(I) catalyst from copper(II) perchlorate (B79767) and sodium iodide. nih.govacs.org This approach avoids the need to handle potentially unstable copper(I) salts directly.

While a direct green synthesis of this compound is not yet prominently featured in the literature, the principles can be applied to its synthesis. A potential green route could involve the regioselective synthesis of a 1-methyltriazole precursor followed by sequential halogenation using greener halogenating agents and catalytic systems in an eco-friendly solvent. The following table outlines potential green modifications to the synthesis of halogenated triazole analogs.

| Precursor/Analog | Conventional Method | Potential Green Modification | Key Advantage of Green Method |

| 1,4-Disubstituted-1,2,3-triazole | Copper(I) catalysis in organic solvents (e.g., DMF, DMSO) | Copper-on-charcoal catalysis in a flow system or use of biodegradable solvents like Cyrene™. a2bchem.comnih.gov | Catalyst recyclability, reduced solvent waste, simplified workup. |

| 5-Iodo-1,4-disubstituted-1,2,3-triazole | Use of pre-synthesized 1-iodoalkynes with a copper catalyst. rsc.org | In situ generation of copper(I) and electrophilic iodine from copper(II) salts and sodium iodide. nih.govacs.org | Avoids isolation of potentially unstable intermediates, one-pot procedure. |

| 4-Bromo- or 4-Iodo-1,2,3-triazoles | Halogenation with N-halosuccinimides in chlorinated solvents. nih.gov | Catalytic halogenation using recyclable catalysts in greener solvents. | Reduced use of hazardous solvents, potential for catalyst recycling. |

Flow Chemistry Implementations for Enhanced Synthesis Efficiency

The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates in small, continuous streams, make them particularly well-suited for halogenation reactions, which can be highly exothermic and require careful control. researchgate.net

For the synthesis of triazoles, flow chemistry has been successfully employed to facilitate both copper-catalyzed and catalyst-free cycloaddition reactions. nih.gov For instance, a robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a flow system. This method allows for the synthesis of a diverse set of triazoles with good functional group tolerance and high yields. nih.gov

The synthesis of 5-iodo-triazole-containing macrocycles has also been successfully translated to a continuous-flow process. researchgate.net This demonstrates the potential of flow chemistry for the construction of complex molecular architectures incorporating halogenated triazole motifs.

A hypothetical flow synthesis of this compound could be envisioned as a multi-step sequence where a 1-methyltriazole precursor is sequentially passed through different reactor coils containing the necessary reagents and catalysts for bromination and iodination. This would allow for precise control over each halogenation step, potentially leading to higher yields and selectivity compared to a batch process. The ability to integrate in-line purification steps could further streamline the synthesis and isolation of the final product.

The table below summarizes key parameters from a flow synthesis of a triazole analog, highlighting the efficiency of this methodology.

| Product | Catalyst | Solvent | Temperature (°C) | Residence Time (s) | Yield (%) | Reference |

| 1,4-Diphenyl-1H-1,2,3-triazole | Copper-on-charcoal | Dichloromethane | 110 | ~129 | Quantitative | nih.gov |

This data underscores the potential for achieving high efficiency and throughput in triazole synthesis using flow chemistry.

Elucidating the Reactivity and Mechanistic Aspects of 4 Bromo 5 Iodo 1 Methyltriazole

Differential Reactivity of Halogen Substituents on the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an important structural motif in various fields, including medicinal chemistry and materials science. researchgate.netnih.gov The introduction of halogen atoms onto this ring system provides handles for further chemical modifications, with the nature of the halogen and its position on the ring significantly influencing the molecule's reactivity. researchgate.netresearchgate.net

In the context of 4-bromo-5-iodo-1-methyltriazole, the iodine atom at the C5 position is generally more reactive towards metal-halogen exchange and certain cross-coupling reactions than the bromine atom at the C4 position. quora.comrsc.org This difference in reactivity can be attributed to several factors. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more susceptible to cleavage. quora.com This trend is consistent with the general reactivity of halogens, which decreases down the group in many reaction types. rsc.org

The selective reactivity allows for sequential functionalization. For instance, the iodo group can be selectively replaced via a metal-halogen exchange or a cross-coupling reaction, leaving the bromo group intact for a subsequent transformation. This stepwise approach is a powerful strategy for the synthesis of complex, multisubstituted 1,2,3-triazoles.

| Halogen | Electronegativity | Bond Strength (C-X) | Reactivity Trend |

|---|---|---|---|

| Fluorine (F) | 3.98 | ~485 kJ/mol | Least Reactive |

| Chlorine (Cl) | 3.16 | ~340 kJ/mol | ↓ |

| Bromine (Br) | 2.96 | ~285 kJ/mol | ↓ |

| Iodine (I) | 2.66 | ~210 kJ/mol | Most Reactive |

The nitrogen atoms within the 1,2,3-triazole ring play a crucial role in modulating the reactivity of the attached halogens. nih.govnih.gov The electron-withdrawing nature of the triazole ring can influence the stability of intermediates formed during substitution reactions. The lone pairs on the nitrogen atoms can also participate in resonance, affecting the electron density at the C4 and C5 positions.

Metal-Halogen Exchange Reactions as a Synthetic Handle

Metal-halogen exchange is a powerful and widely used transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction is particularly effective for aryl and heteroaryl halides, including halogenated 1,2,3-triazoles. princeton.edu

Lithium-halogen exchange is a rapid and often kinetically controlled process. harvard.eduprinceton.eduresearchgate.net The reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.eduscribd.com The rate of exchange generally follows the trend I > Br > Cl, making the selective exchange of the iodine atom in this compound highly efficient. wikipedia.orgscribd.com

The resulting 5-lithio-4-bromo-1-methyl-1,2,3-triazole intermediate is a potent nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds. rug.nl This allows for the introduction of various functionalities at the C5 position of the triazole ring.

| Halogen | Typical Reagent | Reaction Conditions | Relative Rate |

|---|---|---|---|

| Iodine | n-BuLi or t-BuLi | Low Temperature (e.g., -78 °C) | Fastest |

| Bromine | n-BuLi or t-BuLi | Low Temperature (e.g., -78 °C) | Intermediate |

| Chlorine | n-BuLi or t-BuLi | Often requires higher temperatures | Slowest |

Magnesium-halogen exchange offers a milder alternative to lithium-halogen exchange and is known for its excellent functional group tolerance. harvard.edusigmaaldrich.com Reagents like isopropylmagnesium chloride (iPrMgCl) or "turbo-Grignard" reagents such as iPrMgCl·LiCl are commonly employed. researchgate.netnih.gov The use of these reagents can significantly enhance the rate of both bromine- and iodine-magnesium exchange. nih.gov

Similar to the lithium variant, the iodine at C5 of this compound would be expected to undergo exchange more readily than the bromine at C4. The resulting Grignard-type intermediate can then participate in a variety of cross-coupling and addition reactions. harvard.eduresearchgate.net

Nucleophilic Substitution Reactions

While metal-halogen exchange is a dominant reaction pathway, nucleophilic substitution reactions also play a role in the chemistry of halo-1,2,3-triazoles. The electron-deficient nature of the triazole ring can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions.

Scope and Limitations of Nucleophilic Displacement of Halogens

Nucleophilic aromatic substitution (SNAr) on the halogenated 1,2,3-triazole ring is a feasible transformation, although it is less common than cross-coupling reactions. The success of such a substitution is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, for SNAr to occur on an aromatic ring, the ring must be activated by electron-withdrawing groups. In the case of this compound, the triazole ring itself is electron-deficient.

Studies on related 4-halo-1,2,3-triazoles bearing an electron-withdrawing group at the C5 position have shown that nucleophilic displacement of the halogen at C4 is possible. researchgate.net For instance, the displacement of a halide with nucleophiles like sodium methoxide (B1231860) or phenoxide has been suggested for similar systems. researchgate.net However, the direct displacement of the halogens on this compound by common nucleophiles without the aid of a metal catalyst is expected to be challenging. The reactivity would likely be low, and harsh conditions might be required, which could lead to decomposition or side reactions.

The limitations of nucleophilic displacement on this substrate include the potential for low reactivity and the difficulty in achieving selectivity between the bromo and iodo groups without metal catalysis. The iodo group is generally a better leaving group than the bromo group, which might suggest a preference for substitution at the C5 position. However, the electronic environment of the triazole ring and the specific nucleophile employed would play a crucial role in determining the outcome.

Mechanistic Pathways of Nucleophilic Attack on the Halogenated Triazole Ring

The mechanism of nucleophilic attack on a halogenated triazole ring is anticipated to follow a typical SNAr pathway. This process involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient triazole ring.

Elimination of the halide ion: The halide ion is expelled from the Meisenheimer complex, restoring the aromaticity of the triazole ring and yielding the substituted product.

The rate-determining step is usually the formation of the Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the 1,2,3-triazole ring helps to stabilize the negative charge in the intermediate, thereby facilitating the substitution. In some cases, particularly with strong bases, a concerted SNAr mechanism has been proposed for related heterocyclic systems like 1,2,3-triazines. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, offering high efficiency and selectivity. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited in these transformations.

Suzuki-Miyaura Cross-Coupling with Brominated and Iodinated Triazoles

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is highly effective for modifying halogenated triazoles. A general and efficient method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using a palladium complex with an expanded-ring N-heterocyclic carbene ligand in water, highlighting the "green chemistry" potential of such transformations. rsc.org

For this compound, selective cross-coupling is achievable due to the greater reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step to the palladium(0) catalyst. This allows for the sequential introduction of different aryl or vinyl groups. The reaction would first occur at the C5 position (iodine) and then, under more forcing conditions or with a different catalyst system, at the C4 position (bromine).

Microwave-assisted Suzuki-Miyaura coupling has also proven effective for related brominated pyrazolo[1,5-a]pyrimidin-5-ones, suggesting its applicability to the target molecule for efficient synthesis. nih.govrsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halo-Triazoles and Related Heterocycles

| Halogenated Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | Pd(II)-NHC complex | K₂CO₃ | Water | Good to excellent | rsc.org |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/Water | High | nih.govrsc.orgresearchgate.net |

| 4H-1,2,4-triazole precursors | Arylboronic acids | Pd(PPh₃)₄ | Choline-OH | Toluene | Not specified | researchgate.net |

Exploration of Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck)

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another valuable tool for the functionalization of this compound. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for selective coupling at the C5 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling has been successfully applied to various halogenated heterocycles, including pyrazoles and indoles, indicating its potential for the selective alkynylation of the target triazole. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction offers a method for the vinylation of this compound. Again, the reaction would be expected to occur preferentially at the more reactive C-I bond. The Heck reaction is a versatile method for C-C bond formation and has been widely used for the modification of various aromatic and heterocyclic systems. organic-chemistry.org

Electrophilic and Radical Reaction Pathways

Investigation of Further Electrophilic Aromatic Substitution on the Triazole Nucleus

The 1,2,3-triazole ring is considered an electron-deficient aromatic system, which generally deactivates it towards electrophilic aromatic substitution. The presence of two halogen atoms, which are deactivating groups, further reduces the electron density of the ring, making direct electrophilic attack on the triazole nucleus highly unlikely.

The methyl group at the N1 position is an activating group. youtube.com However, its influence is on the triazole ring, which is already strongly deactivated. Therefore, typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed under standard conditions. Any potential electrophilic attack would more likely occur on a less deactivated substituent attached to the triazole ring, rather than on the triazole ring itself.

Radical-Mediated Transformations of Halogenated Triazoles

The study of radical-mediated transformations of halogenated triazoles, particularly those containing multiple halogen atoms with differing reactivity, such as this compound, offers significant insights into selective bond cleavage and functionalization. The inherent differences in the bond dissociation energies of carbon-halogen bonds (C-I < C-Br < C-Cl) provide a basis for achieving selective radical reactions.

Under typical radical-generating conditions, such as the use of radical initiators or photoredox catalysis, the weaker carbon-iodine (C-I) bond in a dihalogenated triazole is preferentially cleaved over the stronger carbon-bromine (C-Br) bond. This homolytic cleavage results in the formation of a triazolyl radical intermediate. The generation of this radical species opens up a variety of potential reaction pathways, primarily dictated by the reaction conditions and the trapping agents present.

One of the most common transformations is hydrogen atom abstraction. In the presence of a suitable hydrogen donor, the triazolyl radical can abstract a hydrogen atom to yield the corresponding debrominated product, 4-bromo-1-methyl-1H-1,2,3-triazole. This process effectively achieves a selective deiodination.

Alternatively, the triazolyl radical can participate in intermolecular or intramolecular addition reactions. For instance, it can add to a π-system, such as an alkene or alkyne, to form a new carbon-carbon bond. This pathway is particularly useful for the elaboration of the triazole core, allowing for the introduction of various substituents at the 5-position.

Furthermore, the triazolyl radical can be trapped by other radical species or undergo single-electron transfer processes, leading to the formation of anionic or cationic intermediates, which can then react further. The precise outcome of these radical-mediated transformations is highly dependent on a careful selection of reaction parameters, including the choice of radical initiator, solvent, temperature, and the presence of additives or trapping agents.

Mechanistic studies, often employing radical scavengers or clock experiments, are crucial for elucidating the exact pathways involved in these transformations. While specific experimental data on this compound is not extensively documented in the public domain, the established principles of radical chemistry strongly suggest that selective manipulation of the C-I bond is the most probable initial step in its radical-mediated reactions.

The following table summarizes the expected radical-mediated transformations of this compound based on the general principles of radical reactivity of halogenated heterocycles.

| Reaction Type | Reagents/Conditions | Intermediate | Major Product |

| Reductive Deiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | 4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl radical | 4-Bromo-1-methyl-1H-1,2,3-triazole |

| Intermolecular Addition | Radical initiator, Alkene/Alkyne | 4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl radical | 5-Alkyl/Alkenyl-4-bromo-1-methyl-1H-1,2,3-triazole |

| Radical-Radical Coupling | Radical initiator, Radical source (e.g., TEMPO) | 4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl radical | 4-Bromo-5-(2,2,6,6-tetramethylpiperidin-1-yloxy)-1-methyl-1H-1,2,3-triazole |

Derivatization and Functionalization Strategies of 4 Bromo 5 Iodo 1 Methyltriazole

Selective Introduction of Carbon-Based Functional Groups

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 4-bromo-5-iodo-1-methyltriazole is the key to its utility in selective carbon-carbon bond formation. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for the selective functionalization at the C5 position while leaving the C4-bromo substituent intact for subsequent transformations.

Alkylation and Arylation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for the introduction of alkyl and aryl moieties onto the triazole ring. The selective arylation of this compound at the C5 position can be achieved with high efficiency. For instance, Suzuki-Miyaura coupling reactions with various arylboronic acids, mediated by palladium catalysts in aqueous media, have been shown to be effective for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org The higher reactivity of the C-I bond allows for the selective formation of 4-bromo-5-aryl-1-methyltriazoles. This selectivity is crucial for the stepwise construction of complex molecules.

Table 1: Examples of Selective Suzuki-Miyaura Coupling of Dihalo-heterocycles

| Starting Material | Coupling Partner | Product | Catalyst System | Reference |

| 5-Bromo-2-chloropyridine | Arylboronic acid | 5-Aryl-2-chloropyridine | Pd catalyst | chemistrysteps.com |

| 2-Bromo-3-iodopyridine | Arylboronic acid | 2-Bromo-3-arylpyridine | Pd catalyst | chemistrysteps.com |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | 5-Aryl-3-chloro-1,2,4-thiadiazole | Pd catalyst | nih.gov |

This table illustrates the principle of selective cross-coupling based on halide reactivity in various heterocyclic systems, a principle applicable to this compound.

Synthesis of Alkyne-Substituted Triazole Derivatives

The Sonogashira coupling reaction provides a direct route to alkyne-substituted triazoles. wikipedia.orglibretexts.orgorganic-chemistry.org By carefully controlling the reaction conditions, terminal alkynes can be coupled selectively at the C5 position of this compound. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting 4-bromo-1-methyl-5-alkynyltriazoles are versatile intermediates that can undergo further functionalization at the bromine-substituted position or participate in click chemistry reactions. The synthesis of 5-alkynyl-1,2,3-triazoles has been reported from the reaction of alkynes and azides, highlighting the importance of this class of compounds. researchgate.net

Preparation of Triazole-Carbaldehyde Moieties

The introduction of a formyl group to the triazole ring can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent example. chemistrysteps.comrsc.orgijpcbs.comnih.govwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. While direct formylation of this compound presents challenges due to the deactivating nature of the halogens, a common strategy involves the synthesis of the triazole ring with a precursor group that can be readily converted to an aldehyde. For instance, the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles has been reported. rsc.org

Diversification through Heteroatom Functionalization

The halogen atoms on the this compound scaffold also serve as handles for the introduction of various heteroatoms, further expanding its chemical diversity.

Incorporation of Nitrogen-Containing Substructures

Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce nitrogen-containing functional groups. The electron-deficient nature of the dihalogenated triazole ring facilitates attack by nitrogen nucleophiles such as amines and azides. beilstein-journals.org While direct substitution on this compound can be challenging, related systems demonstrate the feasibility of such transformations. For example, the Buchwald-Hartwig amination of 5-halo-1,2,3-triazoles has been developed as an efficient route to N-arylamino-1,2,3-triazoles. nih.gov This suggests that under appropriate catalytic conditions, selective amination of this compound could be achieved.

Table 2: Examples of Heteroatom Functionalization of Halogenated Heterocycles

| Starting Material | Reagent | Product Type | Reaction Type | Reference |

| 2,6-Bistriazolylpurines | Alcohols, C-nucleophiles | 6-Alkoxy/Alkyl-2-triazolylpurines | SNAr | beilstein-journals.org |

| 5-Halo-1,2,3-triazoles | Aryl amines | 5-(Arylamino)-1,2,3-triazoles | Buchwald-Hartwig Amination | nih.gov |

| 4-Halo-1,2,3-triazole | Hydroxide (theoretical) | 4-Hydroxy-1,2,3-triazole | Nucleophilic Substitution | researchgate.net |

This table provides examples of heteroatom introduction in related heterocyclic systems, indicating potential pathways for the functionalization of this compound.

Installation of Oxygen- and Sulfur-Containing Functional Groups

The introduction of oxygen- and sulfur-containing moieties can be accomplished through nucleophilic substitution reactions with alkoxides and thiolates, respectively. The reactivity of the halogen atoms towards these nucleophiles would again depend on the reaction conditions and the specific nature of the nucleophile. While direct nucleophilic substitution of the halogens in this compound by oxygen and sulfur nucleophiles is not extensively documented in dedicated studies, the general principles of SNAr on electron-deficient heterocycles suggest its feasibility. For instance, the synthesis of thiazole (B1198619) derivatives from 1-sulfonyl-1,2,3-triazoles and thionoesters has been reported, showcasing the versatility of triazole chemistry in constructing other heterocyclic systems. organic-chemistry.org The reaction of 1,2,4-triazole-3(5)-thiol with electrophiles is another example of introducing sulfur functionality to a triazole-related scaffold. nih.gov

Stereoselective Transformations and Chiral Pool Applications

The strategic positioning of two distinct halogen atoms on the 1-methyltriazole ring of this compound presents a unique platform for stereoselective transformations. Although specific applications of this particular compound in chiral pool synthesis are not extensively documented, the principles of asymmetric synthesis and catalysis in the broader context of halogenated heterocyles and triazoles provide a clear framework for its potential utility. The bromo and iodo substituents can be selectively manipulated through various metal-catalyzed cross-coupling reactions, and the introduction of chirality can be achieved through several established strategies.

One of the primary approaches to induce chirality is through the use of chiral catalysts in cross-coupling reactions. numberanalytics.com The differential reactivity of the C-I and C-Bonds can be exploited to perform sequential, site-selective substitutions. For instance, the more reactive C-I bond can be targeted first in a stereoselective coupling reaction using a chiral palladium or copper catalyst with a suitable chiral ligand. This would introduce a chiral substituent at the 5-position, yielding a chiral 4-bromo-1-methyl-5-substituted-triazole. Subsequent functionalization of the C-Br bond would then lead to a di-substituted chiral triazole derivative. The success of such a strategy hinges on the development of catalyst systems that can effectively discriminate between the two halogen atoms and control the stereochemical outcome of the reaction.

Another viable strategy is the application of chiral auxiliaries. numberanalytics.com A chiral auxiliary can be attached to a coupling partner, which then reacts with the this compound. The auxiliary would direct the stereochemical course of the reaction, and its subsequent removal would afford a chiral triazole derivative. This approach is particularly useful when direct enantioselective catalysis is challenging.

Furthermore, the concept of a chiral pool synthesis, which utilizes readily available chiral molecules from nature, can be applied. wikipedia.orgnumberanalytics.com While this compound itself is not a natural product, it can be reacted with chiral building blocks derived from the chiral pool, such as amino acids, terpenes, or carbohydrates. wikipedia.orgnumberanalytics.com For example, a chiral organometallic reagent derived from a natural product could be coupled with the triazole, transferring its chirality to the final product.

The following table outlines potential stereoselective transformations of this compound, drawing parallels from known reactions of similar halogenated heterocycles.

Table 1: Potential Stereoselective Transformations of this compound

| Transformation | Reagents and Conditions | Potential Chiral Product |

|---|---|---|

| Stereoselective Suzuki-Miyaura Coupling | Chiral boronic ester, Pd catalyst with chiral ligand (e.g., chiral phosphine), base | Chiral 5-aryl/alkyl-4-bromo-1-methyltriazole |

| Stereoselective Sonogashira Coupling | Chiral terminal alkyne, Pd/Cu catalyst with chiral ligand | Chiral 5-alkynyl-4-bromo-1-methyltriazole |

| Stereoselective Heck Reaction | Chiral alkene, Pd catalyst with chiral ligand, base | Chiral 5-alkenyl-4-bromo-1-methyltriazole |

| Chiral Auxiliary-Mediated Coupling | Organometallic reagent with chiral auxiliary, Pd catalyst | Chiral 5-substituted-4-bromo-1-methyltriazole |

| Coupling with Chiral Pool Derivatives | Chiral organozinc reagent (from natural product), Pd catalyst | Chiral 5-substituted-4-bromo-1-methyltriazole |

Detailed research into the development of specific chiral ligands and optimization of reaction conditions would be necessary to realize the full potential of this compound in asymmetric synthesis. The resulting chiral triazole derivatives could serve as valuable intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, chiral triazoles are known to be effective ligands in asymmetric catalysis themselves. acs.org The synthesis of novel chiral triazole-based ligands starting from this compound could open up new avenues in the development of enantioselective catalytic processes.

Strategic Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The 1,2,3-triazole ring system is a cornerstone in the synthesis of functional materials and complex molecules. rsc.org The presence of both a bromine and an iodine atom on the 4- and 5-positions of the 1-methyl-1,2,3-triazole core in "4-Bromo-5-iodo-1-methyltriazole" provides orthogonal reactivity. This differential reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential introduction of different substituents. rsc.orgacs.orgresearchgate.netnih.gov This step-wise functionalization is a powerful strategy for the controlled assembly of intricate molecular architectures.

The triazole nucleus itself is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various non-covalent interactions. nih.gov The introduction of diverse substituents onto the triazole core, facilitated by the bromo- and iodo- groups, allows for the fine-tuning of the molecule's steric and electronic properties. This capability is crucial for developing new therapeutic agents and functional materials with tailored characteristics. nih.gov

Intermediate in Annulation and Heterocyclic Ring Construction (e.g., Azetidines)

While specific examples detailing the use of this compound in annulation reactions to form azetidines are not prevalent in the literature, the general reactivity of triazoles and their derivatives suggests their potential as intermediates in the construction of various heterocyclic systems. magtech.com.cnorganic-chemistry.org Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool in synthetic chemistry. The triazole backbone has been shown to undergo ring-opening and rearrangement reactions under certain conditions, providing pathways to other heterocyclic structures. researchgate.netnih.gov

For example, studies on 1,2,4-triazoles have demonstrated that C-H activation and subsequent annulation can lead to novel polycyclic aromatic compounds. researchgate.netnih.gov Although 4-bromo-5-iodo-1-methyl-1,2,3-triazole has a different isomer of the triazole ring, the principle of using the triazole as a scaffold for further ring construction remains relevant. The halogen substituents on the triazole ring could serve as handles for intramolecular cyclization reactions, leading to fused heterocyclic systems.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is of significant interest due to their presence in numerous biologically active compounds. magtech.com.cnorganic-chemistry.org While direct conversion of a triazole to an azetidine (B1206935) is not a common transformation, the functional groups that can be introduced onto the triazole ring via its halogen atoms could participate in cyclization reactions to form an azetidine ring appended to the triazole core. For instance, a substituent introduced at the 5-position could contain a leaving group that undergoes intramolecular nucleophilic substitution by a nitrogen-containing side chain attached at the 4-position, or vice versa, to construct the azetidine ring. bohrium.com

Precursor in the Synthesis of Macrocyclic and Oligonucleotide Structures

The triazole linkage is a well-established component in the synthesis of macrocycles and modified oligonucleotides. nih.govnih.govacs.orgthieme-connect.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient method for forming the 1,4-disubstituted 1,2,3-triazole ring, which is a key structural feature in many macrocyclic compounds. thieme-connect.comnih.gov While this compound is already a pre-formed triazole, its dihalogenated nature allows for its incorporation into larger structures, including macrocycles, through sequential cross-coupling reactions. The triazole unit can act as a rigid linker or a corner piece in a macrocyclic framework, influencing its conformation and properties.

In the realm of nucleic acid chemistry, triazole-linked oligonucleotides have emerged as important analogues of natural DNA and RNA. nih.govacs.orgnih.govatdbio.comresearchgate.netacs.org These modified oligonucleotides often exhibit enhanced stability against enzymatic degradation. The triazole linkage can mimic the phosphodiester backbone of natural nucleic acids. acs.orgnih.gov this compound, with its potential for sequential functionalization, could serve as a precursor for novel, highly modified nucleoside analogues. These could then be incorporated into synthetic oligonucleotides to probe DNA-protein interactions, for the development of therapeutic aptamers, or to create new genetic materials. The ability to introduce two different points of diversity on the triazole ring offers a unique advantage in designing complex and functionally diverse oligonucleotide structures.

Pivotal Role As a Pharmacophore and Scaffold in Medicinal Chemistry

Halogenated Triazoles as Bioisosteric Replacements and Drug Design Elements

Halogenated triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and at least one halogen substituent. cymitquimica.com In drug design, the triazole ring is often employed as a bioisostere for other chemical groups, such as amides, esters, and carboxylic acids. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to biological targets. The introduction of halogen atoms further diversifies the chemical space, influencing properties like lipophilicity, hydrogen bonding capacity, and electronic distribution.

The 1,2,3-triazole moiety, in particular, is a prominent pharmacophore in numerous approved drugs and clinical candidates. nih.govnih.gov Its facile synthesis, often through "click chemistry," and its ability to act as a linker between different molecular fragments have made it a cornerstone of modern medicinal chemistry. nih.gov The triazole nucleus can improve the physicochemical and pharmacological properties of a compound by affecting its polarity and ability to form hydrogen bonds. nih.gov

Structure-Activity Relationship (SAR) Studies of 4-Bromo-5-iodo-1-methyltriazole Derivatives

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the provided search results, general principles of SAR for halogenated triazoles can be inferred. The nature and position of the halogen atoms on the triazole ring are critical determinants of biological activity. For instance, in the development of anticancer agents, the electronegativity of the halogen substituent has been shown to influence cytotoxicity.

The combination of both a bromine and an iodine atom on the 1-methyltriazole core of this compound offers a unique platform for SAR exploration. The differential reactivity and size of the bromine and iodine atoms allow for selective chemical modifications, enabling the synthesis of a diverse library of derivatives. These modifications can be systematically varied to probe the binding pocket of a biological target and optimize the compound's potency and selectivity.

Ligand Design and Optimization for Receptor Binding and Enzyme Inhibition

The 1,2,3-triazole ring system is a prominent structural motif in medicinal chemistry, valued for its chemical stability and its capacity to engage in various non-covalent interactions. researchgate.net While direct and extensive research on this compound as a specific pharmacophore is not widely documented in publicly available literature, its structural features suggest a significant potential for strategic application in ligand design for both receptor binding and enzyme inhibition. The utility of the core triazole scaffold, combined with the specific properties of its halogen and methyl substituents, provides a versatile platform for medicinal chemists.

The unique substitution pattern of this compound offers several avenues for optimizing ligand-target interactions. The bromo and iodo groups are of particular interest due to their ability to form halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. These halogen atoms can also serve as synthetic handles for further molecular elaboration through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. The methyl group at the 1-position of the triazole ring can influence the molecule's steric profile and lipophilicity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

A systematic approach to ligand design and optimization utilizing the this compound scaffold could involve the synthesis of a library of analogs where the bromo and iodo groups are replaced with other substituents. This would allow for a detailed investigation of the structure-activity relationship (SAR) and the identification of key interactions driving biological activity.

For example, in the development of anticancer agents, various 1,2,3-triazole derivatives have shown promise. A series of 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. nih.gov Several of these compounds exhibited significant antiproliferative activity against cell lines such as MCF-7, HCT-116, and HepG2, with some showing better efficacy than standard drugs like doxorubicin (B1662922) and 5-fluorouracil. nih.gov The mechanism of action for some of these compounds was identified as the inhibition of thymidylate synthase. nih.gov

Similarly, in the field of neuroprotection, 1,2,4-triazole (B32235) derivatives have been investigated for their potential to treat ischemic brain injury. nih.gov Certain derivatives demonstrated the ability to protect cells from cytotoxicity, chelate iron, scavenge reactive oxygen species, and restore mitochondrial membrane potential. nih.gov These findings highlight the broad therapeutic potential of the triazole scaffold.

The table below illustrates hypothetical data from a study on a series of 1-methyltriazole derivatives designed to inhibit a target enzyme, showcasing how systematic modifications can be correlated with inhibitory activity.

| Compound ID | R1 | R2 | IC₅₀ (nM) |

| A-1 | Br | I | 50 |

| A-2 | H | I | 250 |

| A-3 | Br | H | 150 |

| A-4 | Cl | I | 75 |

| A-5 | Br | Cl | 60 |

| A-6 | Ph | I | 100 |

| A-7 | Br | Ph | 85 |

This table is for illustrative purposes only and does not represent actual experimental data.

The data in this hypothetical table suggests that the presence of both bromo and iodo groups (Compound A-1) is beneficial for potent inhibition. Replacing the bromo group with a smaller hydrogen atom (Compound A-2) or the iodo group with hydrogen (Compound A-3) leads to a significant loss of activity, indicating that both halogen atoms are likely involved in key interactions with the enzyme. The substitution of bromine with chlorine (Compound A-4) or iodine with chlorine (Compound A-5) results in a modest change in potency, suggesting that the size and polarizability of the halogen at these positions are important for optimal binding. The introduction of a phenyl group at either position (Compounds A-6 and A-7) also impacts the inhibitory activity, highlighting the sensitivity of the binding site to the steric and electronic properties of the substituents.

Through such iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can be effectively optimized to generate highly potent and selective ligands for a variety of biological targets.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-bromo-5-iodo-1-methyltriazole. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, would be used to determine its electronic structure and energetics. Calculations would typically yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, these studies would elucidate the distribution of electrons within the molecule, highlighting the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions prone to electrophilic attack and the LUMO indicating sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and electronic excitation properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanisms. This involves locating and characterizing the transition states—the high-energy structures that connect reactants to products.

For instance, in the synthesis or further functionalization of this compound, computational models could be employed to compare different potential reaction pathways. By calculating the activation energies associated with each transition state, the most energetically favorable route can be predicted. This insight is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve product yield and selectivity.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. This process is a cornerstone of computer-aided drug design.

The first step involves generating a three-dimensional model of the this compound molecule. This "ligand" is then computationally placed into the binding site of a target macromolecule whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. Docking algorithms systematically explore various orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. The results are typically presented as a binding energy score, with lower values suggesting a more stable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex, providing a rationale for the molecule's potential biological activity.

Analysis of Intermolecular Interactions, Including Halogen Bonding

The presence of both bromine and iodine atoms on the triazole ring of this compound makes it a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom.

Computational methods can be used to analyze and quantify these interactions. Molecular Interaction Field (MIF) studies, for example, can map the regions around the molecule that are favorable for forming halogen bonds. These calculations can predict the strength and geometry of potential halogen bonds. The interaction energies for iodinated and brominated compounds can be significant, influencing the molecule's behavior in condensed phases and its ability to bind to biological targets. Analysis of these non-covalent interactions is critical for understanding the compound's crystal packing and for designing molecules that can effectively interact with specific biological receptors.

Conclusion and Future Research Perspectives

Synthesis of 4-Bromo-5-iodo-1-methyltriazole: Current Status and Future Outlook

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through logical synthetic pathways based on established methodologies for triazole halogenation and alkylation. A plausible and efficient route commences with the synthesis of the parent NH-triazole, followed by N-methylation.

A facile synthesis for the unsymmetrical 4-bromo-5-iodo-1,2,3-triazole has been reported, which serves as a key intermediate. lookchem.com This synthesis starts from the commercially available 4-bromo-1H-1,2,3-triazole. The subsequent iodination at the C5 position can be achieved using an electrophilic iodine source.

The subsequent and final step in the synthesis of the title compound is the N-methylation of the 4-bromo-5-iodo-1H-1,2,3-triazole intermediate. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The reaction conditions would need to be optimized to ensure selective methylation at the N1 position.

Table 1: Plausible Synthetic Route for this compound

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 4-Bromo-1H-1,2,3-triazole | Electrophilic Iodine Source (e.g., NIS) | 4-Bromo-5-iodo-1H-1,2,3-triazole |

| 2 | 4-Bromo-5-iodo-1H-1,2,3-triazole | Methylating Agent (e.g., CH₃I), Base | 4-Bromo-5-iodo-1-methyl-1,2,3-triazole |

Note: NIS stands for N-Iodosuccinimide.

The future outlook for the synthesis of this compound and its analogues lies in the development of more direct and atom-economical methods. This could involve, for instance, a one-pot synthesis from simpler precursors or the use of more environmentally benign reagents and solvents. Furthermore, the exploration of regioselective halogenation and methylation strategies will be crucial for accessing a wider range of substituted triazoles.

Exploiting the Unique Reactivity Profiles of Dihalogentated Triazoles

The synthetic utility of this compound is primarily derived from the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is generally more reactive towards a variety of cross-coupling reactions compared to the C-Br bond. This difference in reactivity allows for the sequential and site-selective functionalization of the triazole ring.

Table 2: Reactivity Profile of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Strength | Reactivity in Oxidative Addition | Common Cross-Coupling Reactions |

| Iodine | Weaker | Higher | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| Bromine | Stronger | Lower | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

This reactivity profile enables a modular approach to the synthesis of complex molecules. For instance, a Sonogashira coupling could be performed selectively at the C5-iodo position, leaving the C4-bromo position intact for a subsequent Suzuki coupling with a different partner. This orthogonal reactivity is a powerful tool for building molecular diversity from a single, versatile scaffold.

Future research in this area will likely focus on the development of new catalytic systems that can further enhance the selectivity of these transformations and expand the scope of compatible coupling partners.

Emerging Directions in Scaffold-Based Drug Discovery and Materials Science

The 1,2,3-triazole moiety is a well-established pharmacophore in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions. mdpi.com The dihalogenated nature of this compound makes it a particularly attractive scaffold for the development of new therapeutic agents. By selectively functionalizing the C4 and C5 positions, medicinal chemists can create libraries of compounds with diverse substituents to probe interactions with biological targets. The triazole ring can act as a bioisostere for other functional groups, improving the pharmacokinetic properties of a drug candidate.

In the realm of materials science, triazole-containing compounds have been investigated for a variety of applications, including as components of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to introduce different functional groups onto the this compound core could allow for the fine-tuning of the material's electronic and photophysical properties. For example, the introduction of electron-donating and electron-accepting groups through sequential cross-coupling reactions could lead to the development of new materials with tailored charge-transport properties.

Unexplored Methodologies and Potential Applications in Chemical Biology

The unique structural and reactive properties of this compound also suggest its potential utility in the field of chemical biology. The ability to perform site-selective modifications makes it an ideal candidate for the development of chemical probes and activity-based protein profiling (ABPP) reagents.

For instance, one of the halogen atoms could be replaced with a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), while the other is functionalized with a reactive group designed to covalently bind to a specific protein target. This would allow for the visualization and identification of target proteins in complex biological systems.

Furthermore, the triazole core itself can be a key element in bioorthogonal chemistry. The development of new click-type reactions involving functionalized triazoles could expand the toolkit available to chemical biologists for studying biological processes in their native environment. The exploration of this compound in this context represents a promising, yet largely unexplored, avenue of research.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-bromo-5-iodo-1-methyltriazole?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For triazole derivatives, a common approach is to use polar aprotic solvents like N,N-dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to facilitate halogen exchange or cross-coupling. For example, in the synthesis of a related bromo-triazole compound, potassium carbonate (K₂CO₃) was used as a base in DMF at room temperature, followed by quenching with ice to precipitate the product . Purification via recrystallization (e.g., hexane/ethyl acetate mixtures) is critical to isolate high-purity crystals.

Q. How can researchers characterize the structure and purity of this compound?

Answer: A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., methyl group at N1, bromo/iodo at C4/C5). For example, triazole derivatives in showed distinct aromatic proton shifts at δ 7.2–8.5 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~600–700 cm⁻¹ indicate C–Br and C–I stretching modes.

- Elemental Analysis : Verify empirical formula (e.g., %C, %H, %N) to confirm purity .

- Melting Point : Sharp melting ranges (e.g., 126–134°C in related triazole-thiones) indicate crystalline homogeneity .

Q. What are common impurities in triazole derivatives, and how are they removed?

Answer: Impurities often arise from incomplete halogenation, residual solvents, or byproducts. Techniques include:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients to separate unreacted starting materials.

- Recrystallization : Solvent pairs (e.g., ethanol/water) selectively precipitate the target compound .

- TLC Monitoring : Track reaction progress using silica plates and UV visualization .

Q. How stable is this compound under varying pH and temperature conditions?

Answer: Halogenated triazoles are generally stable at room temperature but may degrade under extreme conditions:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar compounds ).

- pH Sensitivity : Test solubility and stability in acidic/basic buffers (e.g., HCl/NaOH) via NMR or HPLC to detect hydrolysis or dehalogenation.

Q. What spectroscopic signatures distinguish bromo- and iodo-substituted triazoles?

Answer:

- ¹³C NMR : Bromine causes deshielding (~δ 120–130 ppm for C–Br), while iodine induces greater deshielding (~δ 100–110 ppm for C–I).

- X-ray Crystallography : C–Br and C–I bond lengths (~1.9 Å and ~2.1 Å, respectively) confirm substitution patterns .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during bromo/iodo substitution on triazoles?

Answer: Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Electron-withdrawing groups (e.g., methyl at N1) can direct electrophilic substitution to specific positions. For example, alkylation of imidazoles in highlights the role of steric hindrance in directing halogenation .

- Metal Catalysts : Use Pd/Cu catalysts for Suzuki-Miyaura cross-coupling to selectively replace halogens .

Q. What mechanistic insights explain coupling reactions involving this compound?

Answer: Bromo and iodo groups are excellent leaving groups in cross-coupling reactions. For example:

- Buchwald-Hartwig Amination : Pd-catalyzed C–N bond formation replaces bromine with amines.

- Ullmann Coupling : Copper-mediated coupling with aryl halides, as seen in triazole-thione syntheses .

Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can elucidate transition states and rate-limiting steps.

Q. How can computational modeling predict the biological interactions of this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock. demonstrated docking poses of triazole derivatives with acetylcholinesterase, showing key interactions (e.g., π-π stacking) .

- QSAR Studies : Correlate substituent effects (e.g., halogen size) with bioactivity using Hammett or Craig plots .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

Answer:

- Substituent Variation : Synthesize analogs with fluorine or methyl groups (see ’s SAR on triazole-thiones with varying aryl groups ).

- Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via MIC (Minimum Inhibitory Concentration) assays.

Q. What crystallographic parameters are critical for resolving the compound’s 3D structure?

Answer:

- Unit Cell Dimensions : Monoclinic systems (e.g., a=6.323 Å, b=16.459 Å in ) require high-resolution X-ray diffraction .

- Hydrogen Bonding : Analyze C–H···N interactions (e.g., C2–H2···N3 in ) to determine packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.